molecular formula C9H5N3O2 B1380296 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352900-89-0

5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1380296
CAS No.: 1352900-89-0
M. Wt: 187.15 g/mol
InChI Key: NGQCLCZMPCCOAN-UHFFFAOYSA-N
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Description

5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C9H5N3O2 and a molecular weight of 187.15 g/mol

Chemical Reactions Analysis

Types of Reactions

5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications to the pyrazolo[1,5-a]pyridine scaffold.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific molecular structure, which allows for versatile modifications and applications. Its ability to inhibit CDK-2 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

5-cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQCLCZMPCCOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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